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Executive Summary
Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid with potent

antioxidant and cytoprotective properties. Unlike other antioxidants, humans cannot synthesize

ergothioneine and must obtain it through their diet.[1][2][3][4][5] This has led to growing interest

in its potential role as a "longevity vitamin" and its application in pharmaceuticals and functional

foods.[1][6] This technical guide provides an in-depth overview of the natural sources of

ergothioneine, dietary intake levels across different populations, and detailed methodologies for

its extraction and quantification. The guide also visualizes the biosynthetic pathways of this

unique compound.

Natural Sources of Ergothioneine
Ergothioneine is synthesized primarily by fungi and certain bacteria.[7][8][9] Consequently, its

presence in the food chain is largely dependent on the microbial ecosystems in the soil and the

consumption of organisms that accumulate it.

Fungi: The Richest Dietary Source
Mushrooms are unequivocally the most significant dietary source of ergothioneine.[2][10][11]

[12][13] The concentration of ergothioneine varies considerably among different mushroom
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species, with some specialty mushrooms containing exceptionally high levels.[6][10][14] For

instance, gourmet wild and cultivated mushrooms like Hen of the Woods, Shiitake, and King

Boletes can have ergothioneine levels 500 to 1000 times higher than those found in grains and

vegetables.[10] In contrast, the common button mushroom (Agaricus bisporus) contains lower,

yet still significant, amounts.[10][11]

Animal Products
Ergothioneine is also found in animal products, particularly in organ meats such as liver and

kidney.[12][15][16] This is a result of animals consuming plants and other materials that contain

ergothioneine, which then accumulates in their tissues.

Plant-Based Sources
While plants do not synthesize ergothioneine themselves, they can absorb it from the soil

through symbiotic relationships with mycorrhizal fungi.[10][11] This results in detectable, albeit

generally lower, levels of ergothioneine in certain grains, beans, and vegetables.[10][12]

Notable plant sources include black and red beans, and oat bran.[16] Fermented foods, such

as tempeh, can also be a source of ergothioneine, depending on the microorganisms involved

in the fermentation process.[2][3]

Quantitative Data on Ergothioneine Content in
Foods
The following tables summarize the ergothioneine content in various food sources, compiled

from multiple studies. It is important to note that these values can vary based on factors such

as the specific variety of the food, cultivation methods, and analytical techniques used.[3][10]

Table 1: Ergothioneine Content in Various Mushroom Species
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Mushroom Species
Ergothioneine Content
(mg/kg dry weight)

Reference

Pleurotus citrinopileatus

(Golden Oyster)
822.1 ± 20.6 [17][18]

Lepista nuda (Blewit) Up to 5540 [14]

Grifola frondosa (Maitake/Hen

of the Woods)
High [10]

Lentinula edodes (Shiitake) High [6][10][12]

Boletus edulis (King

Bolete/Porcini)
High [10][13]

Pleurotus ostreatus (Oyster

Mushroom)
High [6][10][12][13]

Flammulina velutipes

(Enokitake)
High [10]

Agaricus bisporus (Portobello,

Crimini)
Moderate [6]

Agaricus bisporus (White

Button)

Lower than many other

mushrooms
[6][10]

Ganoderma species (Reishi) 0.6 - 0.8 [14]

Table 2: Ergothioneine Content in Other Food Sources
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Food Source
Ergothioneine Content
(mg/kg wet weight unless
specified)

Reference

Tempeh 201.13 (dry weight) [3]

King Crab Significant amounts [13]

Black Beans Significant amounts [13][16]

Red Beans Significant amounts [13][16]

Oats Significant amounts [13]

Asparagus 163.25 (dry weight) [3]

Liver (Animal) High [12][15][16]

Kidney (Animal) High [12][15][16]

Beer 0.02 [3]

Dietary Intake Levels of Ergothioneine
The dietary intake of ergothioneine varies significantly across different geographical regions,

likely reflecting differences in mushroom consumption.

Table 3: Estimated Daily Dietary Intake of Ergothioneine in Various Countries

Country/Region Estimated Daily Intake Reference

Italy 4.69 - 17.1 mg [1]

France 2.24 - 3.57 mg [1]

United States 1.12 - 10.7 mg [1]

Japan
Positively correlated with fish

intake
[19]

Biosynthesis of Ergothioneine
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Ergothioneine is synthesized from the amino acid L-histidine through distinct pathways in fungi

and mycobacteria.

Fungal Biosynthesis Pathway
In fungi, such as Neurospora crassa, the biosynthesis of ergothioneine is a two-step enzymatic

process.

L-Histidine

Hercynine

Egt1

S-adenosylmethionine (SAM) Hercynylcysteine
sulfoxide

Egt1

L-Cysteine

ErgothioneineEgt2

Click to download full resolution via product page

Caption: Fungal ergothioneine biosynthesis pathway.

This pathway is more efficient than the bacterial pathway as it involves fewer enzymatic steps.

[9] The enzyme Egt1 first catalyzes the trimethylation of L-histidine to form hercynine, utilizing

S-adenosylmethionine (SAM) as the methyl group donor. Egt1 then facilitates the attachment of

cysteine to hercynine. Subsequently, the enzyme Egt2, a C-S lyase, converts hercynylcysteine

sulfoxide to ergothioneine.[9][20]

Mycobacterial Biosynthesis Pathway
The biosynthesis of ergothioneine in mycobacteria, such as Mycobacterium smegmatis, is a

more complex, five-step process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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